4,5-Dimethoxy-2-nitrobenzyl alcohol
Overview
Description
4,5-Dimethoxy-2-nitrobenzyl alcohol is a chemical compound that has been studied for its unique photochemical properties. It is a derivative of 2-nitrobenzyl alcohol with methoxy groups at the 4 and 5 positions, which significantly influence its behavior under photochemical conditions .
Synthesis Analysis
The synthesis of related compounds often involves lithiation followed by reaction with nitroso compounds and subsequent oxidation. For example, a related compound, 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), was prepared through such a process, which could provide insights into the synthetic pathways that might be applicable to 4,5-dimethoxy-2-nitrobenzyl alcohol .
Molecular Structure Analysis
The molecular structure of 4,5-dimethoxy-2-nitrobenzyl alcohol is characterized by the presence of electron-donating methoxy groups and an electron-withdrawing nitro group. This arrangement can lead to interesting electronic dynamics, as observed in a study of 4,5-dimethoxy-2-nitrobenzyl acetate, where the electronic dynamics after π-π* excitation were examined using a sub-10 fs near-ultraviolet pulse laser .
Chemical Reactions Analysis
The photoinduced conversion of 4,5-dimethoxy-2-nitrobenzyl alcohol into nitroso derivatives has been studied using time-resolved UV-vis spectroscopy. The presence of methoxy groups causes a red-shift in the absorption spectra and the detection of a triplet state with charge transfer (CT) character . Additionally, the compound has been used to synthesize a new photolabile protecting group for aldehydes and ketones, indicating its reactivity and potential applications in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-dimethoxy-2-nitrobenzyl alcohol are influenced by its functional groups. The methoxy groups can stabilize the molecule through resonance, while the nitro group can make the compound more reactive towards photochemical reactions. The compound's photolability has been exploited to create a photolabile protecting group that is stable under acidic and basic conditions but cleaves upon irradiation . The photochemical reaction mechanisms of derivatives of this compound have been analyzed, providing insights into the lifetimes of excited states and the influence of substituents on these lifetimes .
Scientific Research Applications
Photoconversion into Nitroso Derivatives : 4,5-Dimethoxy-2-nitrobenzyl alcohol undergoes photoinduced conversion into nitroso derivatives, which is studied using time-resolved UV-vis spectroscopy (Görner, 2005). This research highlights its application in understanding photoreaction mechanisms.
Peptide Release Applications : This compound attached to various leaving groups, including amino acids, has been studied for its ability to release peptides upon photoconversion (Nakayama et al., 2011). This has implications for controlled drug delivery and biochemical studies.
Synthesis of Photodeprotectable Serine Derivatives : O-(4,5-Dimethoxy-2-nitrobenzyl)serine, synthesized from 4,5-Dimethoxy-2-nitrobenzyl alcohol, can be used to release serine upon irradiation (Pirrung & Nunn, 1992). This shows potential in biochemical applications where controlled release of molecules is crucial.
Photolabile Protecting Group for Aldehydes and Ketones : As a protecting group, 4,5-Dimethoxy-2-nitrobenzyl alcohol offers stability against acidic and basic conditions and can be smoothly cleaved by irradiation (Kantevari et al., 2005).
Study of Photochemical Reaction Mechanisms : The electronic dynamics of derivatives of 4,5-Dimethoxy-2-nitrobenzyl alcohol have been examined using a sub-10 fs near-ultraviolet pulse laser, contributing to the understanding of photophysical properties (Hashimoto et al., 2019).
Selective Immunocapture and Release of Proteins : The compound is used for non-covalent capture of proteins containing surface-exposed 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging groups, followed by light-controlled traceless decaging and release (Rakauskaitė et al., 2021). This is significant for biochemical research and drug discovery.
In Drug Carrier Systems for Photosensitizers : Its derivatives have been incorporated in aliphatic polycarbonate nanoparticles for encapsulating photosensitizers, demonstrating the potential in photodynamic therapy (Sun et al., 2018).
Investigation of Solvolysis Mechanisms : Research on 4,5-dimethoxy-2-nitrobenzyl chloroformate helps in understanding solvolysis mechanisms, providing insights into reaction kinetics and mechanisms (D’Souza et al., 2015).
Future Directions
Caged compounds like 4,5-Dimethoxy-2-nitrobenzyl alcohol are light-sensitive probes that functionally encapsulate biomolecules in an inactive form. Irradiation liberates the trapped molecule, permitting targeted perturbation of a biological process. This technology is being used in conjunction with other technologies (for example, patch clamp and/or genetics), making the light beam a uniquely powerful tool to stimulate a selected biological target in space or time .
properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCOJBVYHQOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144044 | |
Record name | 6-Nitroveratryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 6-Nitroveratryl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19981 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4,5-Dimethoxy-2-nitrobenzyl alcohol | |
CAS RN |
1016-58-6 | |
Record name | 4,5-Dimethoxy-2-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitroveratryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitroveratryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroveratryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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